![molecular formula C7H4N2O2 B136860 1H-Pyrrolo[3,2-b]pyridine-2,3-dione CAS No. 153072-89-0](/img/structure/B136860.png)

1H-Pyrrolo[3,2-b]pyridine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

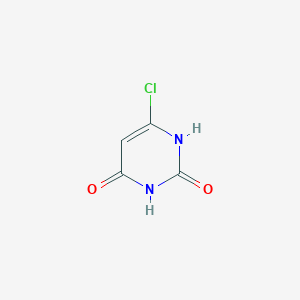

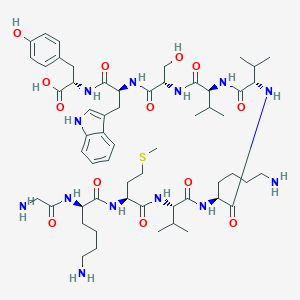

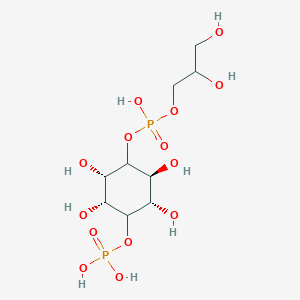

1H-Pyrrolo[3,2-b]pyridine-2,3-dione is a chemical compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 . It is a yellow solid .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[3,2-b]pyridine-2,3-dione consists of a pyrrole ring fused with a pyridine ring . The InChI code for this compound is 1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines are known to undergo various reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione is a yellow solid . Its molecular weight is 148.12 , and its molecular formula is C7H4N2O2 .Aplicaciones Científicas De Investigación

FGFR Inhibition for Cancer Therapy

The fibroblast growth factor receptor (FGFR) family, including FGFR1–4 isoforms, is involved in various cellular processes such as organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling due to mutations is associated with several cancers. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs, with promising activities against FGFR1, 2, and 3. Compound 4h, for instance, exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation and migration .

Human Neutrophil Elastase (HNE) Inhibition

1H-pyrrolo[2,3-b]pyridine serves as a scaffold for developing HNE inhibitors. HNE is a serine protease implicated in inflammatory diseases, particularly lung-related conditions. The compound’s efficacy in reducing blood glucose levels suggests potential applications in diabetes management and related disorders .

Antidiabetic Properties

Compounds derived from 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to reduce blood glucose levels. As such, they may find applications in preventing and treating hyperglycemia, type 1 diabetes, insulin resistance, and related metabolic disorders .

TNIK Inhibition

In-house screenings revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold effectively inhibits TNIK (Traf2- and Nck-interacting kinase). Some synthesized compounds exhibited potent TNIK inhibition, making them potential candidates for further study .

Antibacterial Activity

Research suggests that 1H-pyrrolo[2,3-b]pyridine derivatives possess antibacterial properties. Investigations into their mechanism of action and specific targets are ongoing .

Neuroprotective Potential

Although still in early stages, studies have explored the neuroprotective effects of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds show promise in mitigating neurodegenerative conditions, but further research is needed .

Mecanismo De Acción

Target of Action

The primary targets of 1H-Pyrrolo[3,2-b]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

1H-Pyrrolo[3,2-b]pyridine-2,3-dione interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-2,3-dione results in the disruption of these pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .

Result of Action

The compound exhibits potent inhibitory activity against FGFRs . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFYUSRNVYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)N2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505500 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

CAS RN |

153072-89-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)